molecular formula C17H17NO2 B14340111 (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone CAS No. 105285-42-5

(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone

Cat. No.: B14340111
CAS No.: 105285-42-5
M. Wt: 267.32 g/mol
InChI Key: VXSYNGIQADKCES-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone is an organic compound that features a hydroxyphenyl group and a pyrrolidinylphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone typically involves the condensation of (2-hydroxyphenyl)methanone with pyrrolidine. One common method involves using absolute ethanol as the reaction medium. The reaction mixture is refluxed for 1-2 hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to form an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The hydroxy group and the nitrogen atom in the pyrrolidine ring play crucial roles in these interactions. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyphenyl)methanone: Lacks the pyrrolidinyl group, leading to different chemical properties.

    (2-Hydroxyphenyl)[2-(morpholin-1-yl)phenyl]methanone: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its biological activity and chemical reactivity.

Uniqueness

(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone is unique due to the presence of both a hydroxyphenyl group and a pyrrolidinylphenyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

105285-42-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(2-hydroxyphenyl)-(2-pyrrolidin-1-ylphenyl)methanone

InChI

InChI=1S/C17H17NO2/c19-16-10-4-2-8-14(16)17(20)13-7-1-3-9-15(13)18-11-5-6-12-18/h1-4,7-10,19H,5-6,11-12H2

InChI Key

VXSYNGIQADKCES-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3O

Origin of Product

United States

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